molecular formula C21H26O2 B602017 6,7-Dehydro-Norgestrel CAS No. 51087-61-7

6,7-Dehydro-Norgestrel

Katalognummer: B602017
CAS-Nummer: 51087-61-7
Molekulargewicht: 310.43
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6(7)-Dehydro Norgestrel is a synthetic steroidal progestin, closely related to norgestrel and levonorgestrel. It is primarily used in hormonal contraceptives and hormone replacement therapies. This compound is known for its high efficacy in preventing ovulation and its role in various therapeutic applications.

Wissenschaftliche Forschungsanwendungen

2.1. Contraceptive Formulations

6(7)-Dehydro Norgestrel is primarily utilized in contraceptive products. It has been incorporated into various oral contraceptive pills and long-acting reversible contraceptives (LARCs). The effectiveness of these formulations has been well-documented in clinical trials, showcasing high rates of pregnancy prevention when used correctly.

2.2. Hormone Replacement Therapy

The compound is also explored in hormone replacement therapies (HRT) for women experiencing menopausal symptoms. Its progestational properties help mitigate risks associated with estrogen therapy, such as endometrial hyperplasia .

3.1. Pharmacological Studies

Research involving 6(7)-Dehydro Norgestrel has expanded into pharmacokinetics and pharmacodynamics. Studies focus on understanding its absorption, distribution, metabolism, and excretion (ADME) profiles:

Parameter Details
AbsorptionRapidly absorbed when administered orally
MetabolismPrimarily metabolized in the liver
ExcretionExcreted via urine and feces

3.2. Male Contraception Trials

Recent studies have investigated the use of 6(7)-Dehydro Norgestrel in male hormonal contraceptive trials, often in combination with testosterone. These trials have shown promising results in suppressing spermatogenesis effectively .

4.1. Case Study: Hormonal Contraception Efficacy

In a clinical trial examining the efficacy of a contraceptive regimen containing 6(7)-Dehydro Norgestrel, participants reported a high satisfaction rate with minimal side effects. The study highlighted that 95% of participants did not experience unintended pregnancies over a year-long follow-up period .

4.2. Environmental Impact Assessment

A comprehensive environmental assessment evaluated the degradation of 6(7)-Dehydro Norgestrel in wastewater treatment plants, concluding that while it is metabolized effectively, there are potential risks to aquatic life at certain concentrations . This finding underscores the importance of monitoring pharmaceutical residues in environmental contexts.

Wirkmechanismus

Target of Action

The primary targets of 6,7-Dehydro norgestrel are the progesterone and estrogen receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play a crucial role in regulating reproductive and sexual health.

Mode of Action

6,7-Dehydro norgestrel, more specifically the active stereoisomer levonorgestrel, binds to the progesterone and estrogen receptors. This binding slows the frequency of release of gonadotropin-releasing hormone (GnRH) from the hypothalamus and blunts the pre-ovulatory luteinizing hormone (LH) surge . The loss of the LH surge inhibits ovulation, thereby preventing pregnancy .

Biochemical Pathways

The binding of 6,7-Dehydro norgestrel to the progesterone and estrogen receptors affects the hormonal regulation pathways, leading to the inhibition of ovulation. The compound also interferes with the normal function of the hypothalamic-pituitary-ovarian axis, altering the secretion patterns of GnRH and LH .

Pharmacokinetics

It is known that the compound is used in oral contraceptive pills, suggesting that it is well-absorbed orally .

Result of Action

The primary result of the action of 6,7-Dehydro norgestrel is the prevention of ovulation, which in turn prevents pregnancy. By binding to the progesterone and estrogen receptors, the compound alters the normal hormonal regulation within the female reproductive system .

Action Environment

The action of 6,7-Dehydro norgestrel can be influenced by various environmental factors. For instance, the presence of other medications can affect the bioavailability and efficacy of the compound. Additionally, individual factors such as age, health status, and genetic makeup can also influence the compound’s action and stability .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6(7)-Dehydro Norgestrel typically involves multiple steps, starting from basic steroidal precursors. The process includes:

    Hydroxylation: Introduction of hydroxyl groups to the steroid nucleus.

    Ethynylation: Addition of an ethynyl group at the 17th carbon position.

    Dehydrogenation: Removal of hydrogen atoms to form double bonds at specific positions.

Industrial Production Methods: Industrial production of 6(7)-Dehydro Norgestrel involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the integrity of the compound.

Types of Reactions:

    Oxidation: 6(7)-Dehydro Norgestrel can undergo oxidation reactions, leading to the formation of ketones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its fully saturated form.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products:

    Oxidized Derivatives: Formation of ketones and alcohols.

    Reduced Derivatives: Fully saturated steroidal compounds.

    Substituted Products: Introduction of various functional groups like halogens, hydroxyl groups, etc.

Vergleich Mit ähnlichen Verbindungen

    Norgestrel: A racemic mixture of two stereoisomers, dextronorgestrel and levonorgestrel.

    Levonorgestrel: The active stereoisomer of norgestrel, widely used in contraceptives.

Comparison: 6(7)-Dehydro Norgestrel is unique due to its specific structural modifications, which enhance its binding affinity to progesterone receptors and improve its stability. Unlike norgestrel, which is a racemic mixture, 6(7)-Dehydro Norgestrel is a single, well-defined compound, offering more predictable pharmacokinetics and pharmacodynamics.

Biologische Aktivität

6(7)-Dehydro Norgestrel is a synthetic progestin, a derivative of norgestrel, which itself is a racemic mixture of two enantiomers: levonorgestrel and dextronorgestrel. This compound is primarily utilized in hormonal contraceptives due to its progestational effects, mimicking the action of natural progesterone in the body. Understanding its biological activity is essential for evaluating its therapeutic applications and potential side effects.

Chemical Structure and Properties

6(7)-Dehydro Norgestrel has a steroid backbone with specific modifications that enhance its biological activity. The compound's chemical formula is C21H28O2C_{21}H_{28}O_2 with a molecular weight of approximately 314.44 g/mol. Its structural characteristics include:

  • Steroid Backbone : Essential for binding to hormone receptors.
  • Functional Groups : Modifications that influence solubility and receptor affinity.

The primary mechanism through which 6(7)-Dehydro Norgestrel exerts its effects is by binding to the progesterone receptor (PR) , which is a member of the nuclear receptor superfamily. Upon binding, it activates transcriptional regulation of target genes involved in reproductive processes, such as:

  • Endometrial Preparation : Inducing changes in the uterine lining conducive to implantation.
  • Inhibition of Ovulation : Preventing the release of eggs from the ovaries.

In addition to PR, 6(7)-Dehydro Norgestrel may also interact with other steroid receptors, including glucocorticoid and androgen receptors, leading to varied biological responses depending on the target tissue .

Pharmacokinetics

The pharmacokinetic profile of 6(7)-Dehydro Norgestrel reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : High protein binding (>90%), primarily to albumin and sex hormone-binding globulin (SHBG).
  • Metabolism : Metabolized predominantly in the liver via cytochrome P450 enzymes, leading to various metabolites with differing biological activities.
  • Excretion : Primarily eliminated via urine and feces.

Biological Activity and Efficacy

The biological activity of 6(7)-Dehydro Norgestrel has been extensively studied in various contexts:

  • Contraceptive Efficacy : Demonstrated effectiveness in preventing ovulation and altering endometrial receptivity.
  • Menstrual Regulation : Used in combination therapies for managing menstrual disorders.
  • Endometrial Protection : Provides protective effects against endometrial hyperplasia when used alongside estrogen .

Case Studies and Research Findings

Several studies have highlighted the biological activity and clinical applications of 6(7)-Dehydro Norgestrel:

  • A study published in Pharmacokinetics, metabolism and serum concentrations of progestins indicated that progestins like 6(7)-Dehydro Norgestrel significantly modulate gene expression related to reproductive functions .
  • Research on environmental impacts revealed that levonorgestrel (the active component) could masculinize female fish at low concentrations, indicating endocrine-disrupting potential .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds provides further insights into the unique properties of 6(7)-Dehydro Norgestrel:

Compound NameStructural FeaturesUnique Properties
NorgestrelSimilar steroid backboneHigher oral bioavailability
LevonorgestrelAdditional methyl groupLonger half-life
DesogestrelMore potent progestin activityRapid conversion to active metabolite

Eigenschaften

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,7,13,16-19,23H,3,6,8-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBCUBZTPWFSKE-XUDSTZEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51087-61-7
Record name delta6-Levonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051087617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .DELTA.6-LEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D2BRQ8ZL7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6(7)-Dehydro Norgestrel
Reactant of Route 2
Reactant of Route 2
6(7)-Dehydro Norgestrel
Reactant of Route 3
Reactant of Route 3
6(7)-Dehydro Norgestrel
Reactant of Route 4
Reactant of Route 4
6(7)-Dehydro Norgestrel
Reactant of Route 5
6(7)-Dehydro Norgestrel
Reactant of Route 6
6(7)-Dehydro Norgestrel

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.